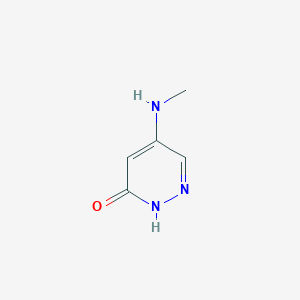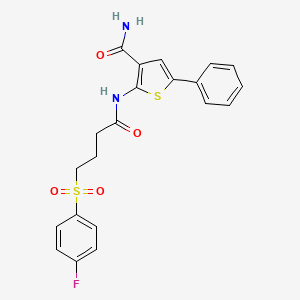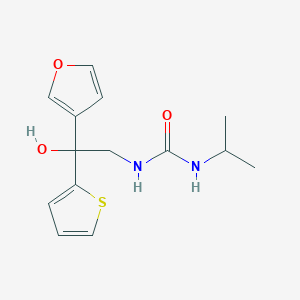
5-(Methylamino)pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(Methylamino)pyridazin-3-ol” is a chemical compound with the molecular formula C5H7N3O . It is a derivative of pyridazine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines, including “this compound”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reports a one-step strategy for the synthesis of 5-(methylthio)pyridazin-3(2H)-one derivatives through iodine triggered deaminative coupling of glycine esters with methyl ketones and hydrazine hydrate in DMSO .Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . It is a derivative of pyridazine, which is a six-membered heterocyclic scaffold .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem .Scientific Research Applications
Synthesis of Novel Chemical Compounds : A study by Ibrahim and Behbehani (2014) describes the synthesis of a new class of pyridazin-3-one derivatives, demonstrating the versatility of pyridazin-3-ol compounds in creating novel chemical structures (Ibrahim & Behbehani, 2014).
Herbicide Development : Hilton et al. (1969) investigated four substituted pyridazinone compounds, including a derivative of 5-(Methylamino)pyridazin-3-ol, for their ability to inhibit photosynthesis in plants, indicating potential applications in herbicides (Hilton et al., 1969).
Pharmaceutical Research : Giovannoni et al. (2006) synthesized and evaluated pyrazolopyrimidopyridazinones, structurally related to pyridazin-3-ol, as inhibitors of phosphodiesterase 5 (PDE5), which could be used for treating erectile dysfunction (Giovannoni et al., 2006).
DNA Interaction Studies : Meier et al. (2012) explored pyrrole–imidazole (Py–Im) hairpin polyamides, related to pyridazin-3-ol, for their ability to bind DNA and modulate gene expression, suggesting applications in gene therapy or as molecular probes (Meier, Montgomery, & Dervan, 2012).
Optical Property Analysis : Desai et al. (2016) conducted a study to estimate the ground and excited state dipole moments of newly synthesized pyridazin-3(2H)-one derivatives, indicating their potential in optical applications (Desai et al., 2016).
Anticonvulsant Activity Research : Kelley et al. (1995) synthesized imidazo[4,5-c]pyridazine and 1H-benzimidazole analogues of this compound for testing as anticonvulsants, demonstrating its potential in medical applications (Kelley et al., 1995).
Safety and Hazards
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include 5-(methylamino)pyridazin-3-ol, have been shown to exhibit a wide range of pharmacological activities . These compounds have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of certain biological processes . The presence of a methyl group at the C-5 position of the dihydropyridazinone ring can lead to enhanced potency .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of biological processes, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .
Pharmacokinetics
The pyridazine ring, which is a part of the this compound structure, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties can influence the bioavailability of the compound.
Result of Action
Pyridazinone derivatives have been shown to exhibit cytotoxic activities against certain cell lines .
Action Environment
The unique physicochemical properties of the pyridazine ring can potentially influence the compound’s action in different environments .
Properties
IUPAC Name |
4-(methylamino)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-4-2-5(9)8-7-3-4/h2-3H,1H3,(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVBKLJRNKZSJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)NN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)

![2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2354855.png)



![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)
![N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2354864.png)

![8-(benzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354866.png)
![N-benzyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)


![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)
